molecular formula C12H12O4 B8593567 Methyl 3-(cyclopropanecarbonyl)-4-hydroxybenzoate

Methyl 3-(cyclopropanecarbonyl)-4-hydroxybenzoate

Cat. No. B8593567
M. Wt: 220.22 g/mol
InChI Key: TXKGRTUPOFEIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748462B2

Procedure details

To a flask with methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate (T29.2) (845 mg, 0.38 mmol) was added manganese (IV) oxide (1.65 g, 1.9 mmol). Then dioxane 3.5 mL was added and the reaction was heated at reflux for 4 hours. The reaction was filtered and concentrated and silica gel chromatography afforded 693 mg of T29.3 (83%).
Quantity
845 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
catalyst
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([OH:16])[C:5]2[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=2[OH:15])[C:8]([O:10][CH3:11])=[O:9])[CH2:3][CH2:2]1>[O-2].[Mn+4].[O-2].O1CCOCC1>[CH:1]1([C:4]([C:5]2[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=2[OH:15])[C:8]([O:10][CH3:11])=[O:9])=[O:16])[CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
845 mg
Type
reactant
Smiles
C1(CC1)C(C=1C=C(C(=O)OC)C=CC1O)O
Name
Quantity
1.65 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Two
Name
Quantity
3.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
silica gel chromatography afforded 693 mg of T29.3 (83%)

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(=O)C=1C=C(C(=O)OC)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.